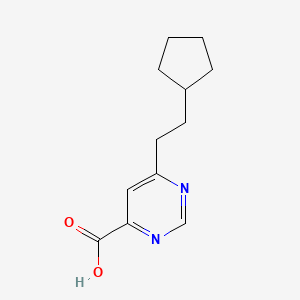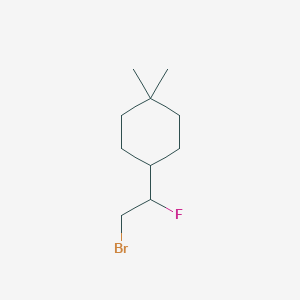
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromo-fluoroethyl group and two methyl groups
準備方法
The synthesis of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1-dimethylcyclohexane, which serves as the core structure.
Fluorination: The fluorine atom is introduced via a fluorination reaction, typically using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
化学反応の分析
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove halogens.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
科学的研究の応用
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is utilized in the creation of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study the effects of halogenated compounds on biological systems.
作用機序
The mechanism of action of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets through its bromo and fluoro groups. These halogens can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The compound’s effects are mediated through these interactions, influencing molecular pathways and biological processes.
類似化合物との比較
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane can be compared with similar compounds such as:
1-Bromo-4-fluorobenzene: A mixed aryl halide used in organic synthesis and as a precursor to pharmaceuticals.
1-Bromo-2-fluorobenzene: Another aryl halide with applications in material science and organic synthesis.
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene: A compound with similar halogenation patterns used in various chemical reactions.
These compounds share similar halogenation patterns but differ in their core structures and specific applications, highlighting the uniqueness of this compound in its specific uses and properties.
特性
分子式 |
C10H18BrF |
|---|---|
分子量 |
237.15 g/mol |
IUPAC名 |
4-(2-bromo-1-fluoroethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H18BrF/c1-10(2)5-3-8(4-6-10)9(12)7-11/h8-9H,3-7H2,1-2H3 |
InChIキー |
HYHWHVCQTGTAKW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C(CBr)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14867275.png)

![methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14867277.png)
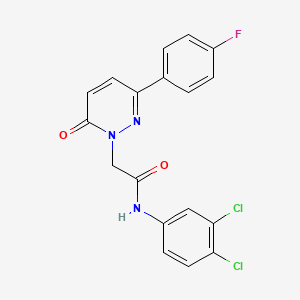
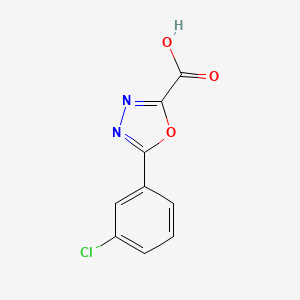
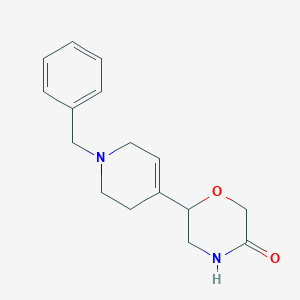
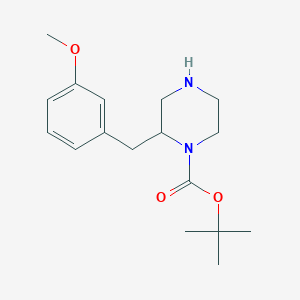
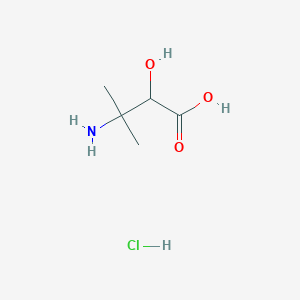
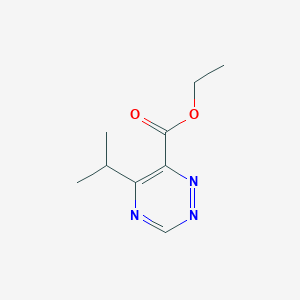
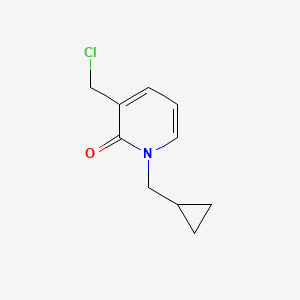
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)

